3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic compound with potential applications in medicinal chemistry and as a pharmaceutical intermediate. This compound is characterized by the presence of an indazole core, which is a bicyclic structure known for its biological activities, including anti-inflammatory and anticancer properties. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various chemical reactions and applications.
The compound can be sourced through various chemical suppliers, typically categorized under specialty chemicals or pharmaceutical intermediates. It is identified by the CAS number 62872-57-5, which is essential for its procurement and regulatory purposes.
3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole falls under the classification of heterocyclic compounds, specifically indazoles. It is further classified as an iodinated organic compound due to the presence of iodine in its structure. This classification is crucial for understanding its reactivity and potential applications in organic synthesis.
The synthesis of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, the use of polar aprotic solvents can enhance nucleophilicity during ether formation.
The molecular structure of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can be represented as follows:
The structure features an indazole ring with an iodine substituent at position 3 and a trimethylsilyl ether at position 1.
Structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular connectivity and functional groups present.
3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can participate in various chemical reactions:
Conditions such as temperature, catalyst choice (e.g., palladium catalysts), and reaction time are crucial for achieving desired outcomes in these transformations.
The mechanism of action for 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole may involve interaction with specific biological targets, potentially leading to modulation of signaling pathways associated with cancer or inflammation.
Relevant data from literature suggests that compounds with similar structures exhibit favorable pharmacokinetic properties, enhancing their potential use in drug development.
3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific uses:
Research into this compound's specific biological activities could lead to novel therapeutic agents with enhanced efficacy and reduced side effects compared to existing treatments.
The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group serves as a cornerstone in the regioselective protection of the N1 position of indazole rings during synthetic sequences targeting 3-iodo derivatives. This protecting group is installed via reaction of 1H-indazole with SEM chloride (SEM-Cl) under mild basic conditions, typically employing disopropylethylamine or imidazole in anhydrous dimethylformamide or tetrahydrofuran at 0-25°C, achieving yields exceeding 85% [8] [10]. The SEM group exhibits exceptional orthogonal stability against nucleophiles, bases, and organometallic reagents commonly employed in subsequent functionalization steps, while permitting selective C3-halogenation without competitive N2-protected isomer formation [8].
The electron-rich ether-oxygen and silicon moiety confer unique deprotection characteristics. SEM removal is efficiently accomplished under mildly acidic conditions (dilute hydrochloric acid in tetrahydrofuran/water) or via fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, which cleaves the carbon-oxygen bond through β-elimination [4] [10]. This chemoselectivity profile allows preservation of acid-labile protecting groups (e.g., tert-butyl carbamates) or base-sensitive functionalities elsewhere in complex molecules, making SEM indispensable for sequential modification strategies in indazole chemistry [8] [10].
Table 1: Comparative Analysis of N-Protecting Groups for Indazole Functionalization
| Protecting Group | Installation Reagent | Deprotection Conditions | Stability Profile | C3 Halogenation Yield |
|---|---|---|---|---|
| SEM | SEM-Cl, Base | TBAF or dilute HCl | Stable to strong bases, nucleophiles | >90% |
| Benzyl (Bn) | Bn-Br, Base | H₂/Pd-C, Hydrogenolysis | Stable to bases; sensitive to oxidants | 75-80% |
| p-Methoxybenzyl (PMB) | PMB-Cl, Base | DDQ oxidation | Base-stable; acid-sensitive | 70-78% |
| Acetyl (Ac) | Ac₂O, Base | K₂CO₃/MeOH | Labile to nucleophiles/bases | <60% |
Regioselective iodination at the C3 position of SEM-protected indazole requires precise control of electrophilic substitution parameters. The electron-donating SEM group activates the indazole ring toward electrophilic attack, with C3 being inherently more nucleophilic than C5/C7 positions. Optimized conditions employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in chlorinated solvents (dichloromethane or chloroform) at -10°C to 25°C, achieving near-quantitative iodination with minimal diiodination byproducts [3] [9]. Kinetic studies reveal that lower temperatures (-10°C to 0°C) favor C3-monoiodination, while temperatures above 30°C promote diiodination at C3 and C5 positions.
Solvent polarity significantly influences iodination efficiency. Dichloromethane provides optimal balance between reagent solubility and electrophile activity, yielding 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole in 92-95% purity after aqueous workup. The reaction exhibits exceptional functional group tolerance, preserving ester, nitro, and protected amine functionalities critical for downstream derivatization. Post-halogenation, the crystalline product exhibits stability under inert atmospheres at -20°C for extended periods, with no detectable SEM deprotection or iodine loss [3].
The iodine atom at C3 position displays exceptional reactivity in palladium-catalyzed carbon-nitrogen bond formation, enabling access to diverse aminofunctionalized indazole scaffolds. Buchwald-Hartwig amination proceeds efficiently using palladium(II) acetate (2-5 mol%) with sterically hindered phosphine ligands (XPhos, RuPhos, or DavePhos) and weak bases (cesium carbonate or potassium phosphate tribasic) in toluene or dioxane at 80-100°C [6] [9]. Primary and secondary aliphatic amines react within 12-18 hours with 85-95% conversion, while anilines require elevated temperatures (100-110°C) and longer reaction times (24-36 hours) for comparable yields. The SEM group remains intact throughout these conditions, demonstrating compatibility with palladium catalysis.
Notably, the reaction accommodates structurally complex amines, including morpholine derivatives, piperazines, and functionalized benzylamines, without competitive N-arylation at the SEM-protected N1 position. This chemoselectivity underscores the electronic deactivation of N1 toward metal insertion when protected with the electron-donating SEM group. Post-amination, the SEM group can be cleanly removed using TBAF to unveil N1-unprotected 3-aminoindazoles, important pharmacophores in kinase inhibitor development [6] [9].
Table 2: Optimization Parameters for Buchwald-Hartwig Amination of 3-Iodo-SEM-Indazole
| Amine Type | Optimal Ligand | Base | Temperature (°C) | Time (h) | Yield Range (%) |
|---|---|---|---|---|---|
| Primary Alkylamines | XPhos | Cs₂CO₃ | 80-90 | 12-15 | 88-95 |
| Secondary Alkylamines | DavePhos | K₃PO₄ | 90-100 | 14-18 | 85-92 |
| Primary Arylamines | RuPhos | Cs₂CO₃ | 100-110 | 24-36 | 80-88 |
| Piperazines | BINAP | K₂CO₃ | 85-95 | 18-24 | 90-97 |
Suzuki-Miyaura cross-coupling transforms 3-iodo-SEM-indazole into biaryl and heterobiaryl derivatives, significantly expanding molecular diversity. Employing tetrakis(triphenylphosphine)palladium(0) (1-3 mol%) or palladium(II) acetate with SPhos ligand in aqueous dioxane/tetrahydrofuran mixtures, the reaction proceeds at 80-90°C with arylboronic acids (1.2-1.5 equivalents) and potassium carbonate as base [7]. Electron-neutral and electron-rich boronic acids couple within 6-8 hours with 90-95% yields, while electron-deficient partners require extended reaction times (12-16 hours) for complete conversion. Ortho-substituted boronic acids exhibit diminished reactivity due to steric constraints, necessitating higher catalyst loadings (5 mol%) and temperatures (100°C).
The SEM group demonstrates remarkable stability under Suzuki conditions, with no detectable deprotection or palladium insertion at the N1 position. Post-coupling, the 3-aryl-SEM-indazole derivatives serve as advanced intermediates for further functionalization, including SEM removal to access N1-unprotected heterocycles or sequential halogenation at other ring positions. This methodology enables efficient construction of sterically congested indazole architectures, such as 3,6-disubstituted derivatives, through sequential iodination/Suzuki coupling sequences [7].
The C6 position of 3-iodo-SEM-indazole undergoes directed ortho-metalation for electrophilic functionalization, providing versatile synthetic handles for scaffold diversification. Treatment with lithium diisopropylamide (1.1 equivalents) in tetrahydrofuran at -78°C generates the C6-lithiated species, which reacts with dimethylformamide to install aldehyde functionality or with tosyl azide for nitro group introduction [3] [5]. The 6-aldehyde derivative serves as a linchpin for condensation reactions with primary nitro compounds to form isoxazole-fused systems under basic conditions, a transformation validated in related heterocyclic systems [5].
These aldehyde intermediates undergo reductive amination with primary/secondary amines (sodium triacetoxyborohydride in dichloromethane) or Wittig olefination (stabilized ylides) to install carbon chains terminating in additional functional groups. The 6-nitro derivatives are smoothly reduced to anilines (zinc/HCl or catalytic hydrogenation) for diazotization or amide bond formation, establishing routes to condensed polyheterocyclic systems. Throughout these transformations, the SEM group and C3-iodo substituent remain intact, enabling sequential cross-coupling after aldehyde/nitro group derivatization [3] [5].
Sequential halogenation at C3 and C6 positions enables orthogonal functionalization pathways for generating combinatorial libraries. Initial bromination at C6 using bromine in acetic acid or N-bromosuccinimide in dimethylformamide proceeds regioselectively (>95%) without compromising the N1-SEM group [8]. Subsequent palladium-catalyzed iodination at C3 employs iodine monochloride with catalytic palladium(II) acetate in acetonitrile, affording 6-bromo-3-iodo-1-SEM-indazole in 85-90% yield. This dihalogenated scaffold displays differential reactivity: the C3-iodo substituent undergoes Suzuki coupling 10-15 times faster than the C6-bromo group at 80°C, while Buchwald-Hartwig amination selectively targets the C6-bromide when employing sterically hindered ligands (XPhos) at 100°C.
This halogen orthogonality permits sequential cross-coupling: initial Suzuki coupling at C3 with arylboronic acids under mild conditions (tetrakis(triphenylphosphine)palladium(0)/K₂CO₃/80°C), followed by amination at C6 with amines under more forcing conditions (palladium(II) acetate/XPhos/cesium carbonate/110°C). Alternatively, Sonogashira coupling at C3 precedes Suzuki coupling at C6 through careful catalyst selection. This strategy generates diverse 3,6-disubstituted indazole libraries with three points of diversity (N1-protecting group, C3-substituent, C6-substituent), proving invaluable in medicinal chemistry programs targeting kinase inhibition and anticancer activity [8] [9].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7